1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound with a molecular formula of C20H23ClN2O2S2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a chlorophenylsulfonyl group and a methylsulfanylbenzyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 4-(methylsulfanyl)benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenylsulfonyl group can be reduced to a phenylsulfinyl or phenylsulfanyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylsulfinyl, phenylsulfanyl derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-allergic and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Similar in structure but lacks the sulfonyl and methylsulfanyl groups.
1-[(4-Chlorophenyl)phenylmethyl]piperazine: Contains a phenylmethyl group instead of a methylsulfanylbenzyl group.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to its combination of a chlorophenylsulfonyl group and a methylsulfanylbenzyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H21ClN2O2S2 |
---|---|
Molecular Weight |
397.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2O2S2/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18/h2-9H,10-14H2,1H3 |
InChI Key |
XBFYRDXNDBDDAK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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